molecular formula C9H6F2O3 B13202807 3-(3,4-Difluorophenyl)-2-oxopropanoic acid

3-(3,4-Difluorophenyl)-2-oxopropanoic acid

Cat. No.: B13202807
M. Wt: 200.14 g/mol
InChI Key: IVBQJZZQPLZJNB-UHFFFAOYSA-N
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Description

3-(3,4-Difluorophenyl)-2-oxopropanoic acid is an organic compound characterized by the presence of a difluorophenyl group attached to an oxopropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Difluorophenyl)-2-oxopropanoic acid typically involves the reaction of 3,4-difluorophenylacetic acid with suitable reagents under controlled conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where 3,4-difluorophenylacetic acid is treated with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction proceeds under anhydrous conditions and requires careful temperature control to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and reagent concentrations is crucial for maximizing yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Difluorophenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3,4-Difluorophenyl)-2-oxopropanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 3-(3,4-Difluorophenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical processes. For example, it may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Difluorophenylacetic acid
  • 3,4-Difluorophenylboronic acid
  • 3,4-Difluorophenyl isocyanate

Uniqueness

3-(3,4-Difluorophenyl)-2-oxopropanoic acid is unique due to its specific structural features, such as the presence of both difluorophenyl and oxopropanoic acid groups. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C9H6F2O3

Molecular Weight

200.14 g/mol

IUPAC Name

3-(3,4-difluorophenyl)-2-oxopropanoic acid

InChI

InChI=1S/C9H6F2O3/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14/h1-3H,4H2,(H,13,14)

InChI Key

IVBQJZZQPLZJNB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC(=O)C(=O)O)F)F

Origin of Product

United States

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